
3-(2-クロロエチル)イミダゾリジン-2,4-ジオン
概要
説明
3-(2-Chloroethyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives It is characterized by the presence of a chloroethyl group attached to the imidazolidine ring
科学的研究の応用
3-(2-chloroethyl)imidazolidine-2,4-dione has several scientific research applications:
生化学分析
Biochemical Properties
3-(2-Chloroethyl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in DNA synthesis and repair, such as DNA polymerases and topoisomerases. These interactions often result in the inhibition of enzyme activity, leading to disruptions in DNA replication and repair processes . Additionally, 3-(2-Chloroethyl)imidazolidine-2,4-dione can form covalent bonds with nucleophilic sites on proteins, altering their structure and function .
Cellular Effects
The effects of 3-(2-Chloroethyl)imidazolidine-2,4-dione on various cell types and cellular processes are profound. It has been shown to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-Chloroethyl)imidazolidine-2,4-dione can induce apoptosis in cancer cells by activating the p53 signaling pathway . It also affects gene expression by causing DNA damage, which triggers the activation of DNA damage response genes . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 3-(2-Chloroethyl)imidazolidine-2,4-dione involves several key processes. At the molecular level, it exerts its effects by binding to DNA and proteins, leading to the formation of DNA adducts and protein-DNA crosslinks . These interactions result in the inhibition of DNA replication and transcription, ultimately leading to cell death . Additionally, 3-(2-Chloroethyl)imidazolidine-2,4-dione can inhibit the activity of enzymes involved in DNA repair, further exacerbating DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Chloroethyl)imidazolidine-2,4-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 3-(2-Chloroethyl)imidazolidine-2,4-dione has been shown to cause persistent DNA damage and alterations in cellular function . In vitro studies have demonstrated that the compound’s effects on cell viability and proliferation are time-dependent, with prolonged exposure leading to increased cytotoxicity .
Dosage Effects in Animal Models
The effects of 3-(2-Chloroethyl)imidazolidine-2,4-dione vary with different dosages in animal models. At low doses, the compound can induce mild DNA damage and cellular stress responses . At higher doses, it can cause significant toxicity, including severe DNA damage, apoptosis, and organ dysfunction . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . Toxicological studies have highlighted the importance of careful dosage management to minimize harmful outcomes .
Metabolic Pathways
3-(2-Chloroethyl)imidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound undergoes biotransformation, resulting in the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, 3-(2-Chloroethyl)imidazolidine-2,4-dione can influence metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-(2-Chloroethyl)imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can impact its activity and effectiveness . Studies have shown that 3-(2-Chloroethyl)imidazolidine-2,4-dione can accumulate in the nucleus, where it exerts its DNA-damaging effects .
Subcellular Localization
The subcellular localization of 3-(2-Chloroethyl)imidazolidine-2,4-dione is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct 3-(2-Chloroethyl)imidazolidine-2,4-dione to specific compartments or organelles . Its presence in the nucleus is essential for its role in inducing DNA damage and inhibiting DNA repair processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(2-chloroethyl)imidazolidine-2,4-dione may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
3-(2-chloroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted imidazolidine compounds .
作用機序
The mechanism of action of 3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can disrupt essential biological processes, making the compound effective in various applications .
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: Lacks the chloroethyl group but shares the imidazolidine core structure.
2-Chloroethylamine: Contains the chloroethyl group but lacks the imidazolidine ring.
Thiazolidine-2,4-dione: Similar ring structure but contains sulfur instead of nitrogen.
Uniqueness
3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to the presence of both the chloroethyl group and the imidazolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
特性
IUPAC Name |
3-(2-chloroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSAKIZDHFOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305217 | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90124-69-9 | |
| Record name | NSC169790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What methods were employed to understand the decomposition mechanisms of 3-(2-Chloroethyl)imidazolidine-2,4-dione?
A1: The research article focuses on utilizing Vacuum Pyrolysis to gain insights into the decomposition mechanisms of 3-(2-Chloroethyl)imidazolidine-2,4-dione and related derivatives []. This technique helps researchers understand the thermal stability and breakdown pathways of these compounds at high temperatures under reduced pressure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



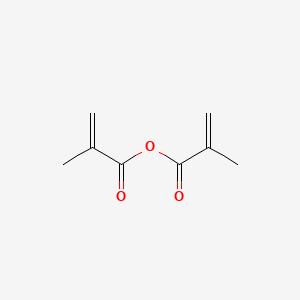
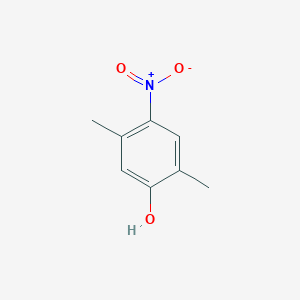
![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)

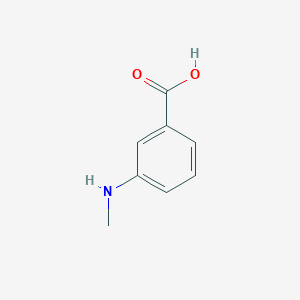
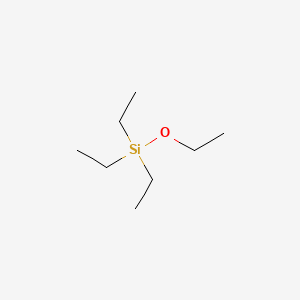


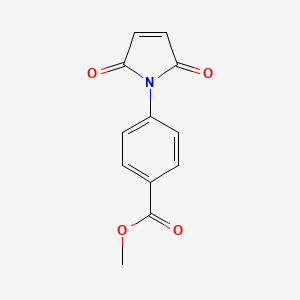
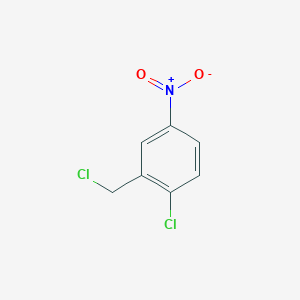
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
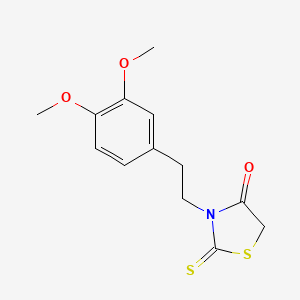
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)
